4,4'-dibenzoylbiphenyl
Description
4,4'-Dibenzoylbiphenyl (CAS: 33090-29-8) is a biphenyl derivative featuring benzoyl groups (-COC₆H₅) at both para positions of the biphenyl core. Its IUPAC name is biphenyl-4,4'-diylbis(phenylmethanone), and its molecular formula is C₂₆H₁₈O₂ . The compound is synthesized via Grignard reactions, as demonstrated by its use in producing 4,4'-bis(diphenylchloromethyl)biphenyl derivatives . Key properties include a high melting point (218.0–219.5°C) and stability under thermal and photochemical conditions, making it valuable in organic synthesis and materials science .
Properties
CAS No. |
33090-29-8 |
|---|---|
Molecular Formula |
C26H18O2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[4-(4-benzoylphenyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C26H18O2/c27-25(21-7-3-1-4-8-21)23-15-11-19(12-16-23)20-13-17-24(18-14-20)26(28)22-9-5-2-6-10-22/h1-18H |
InChI Key |
MLNFAVZUSGIURZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzoylphenyl)phenylmethanone typically involves Friedel-Crafts acylation reactions. One common method includes the reaction of benzoyl chloride with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of 4-(4-Benzoylphenyl)phenylmethanone follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters, including temperature, pressure, and catalyst concentration, to optimize the yield and minimize by-products. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzoylphenyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens or nitro groups using halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Benzoylphenyl)phenylmethanone is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .
Biology
Its ability to form stable complexes with biological macromolecules makes it a useful tool in biochemical assays .
Medicine
In medicine, derivatives of 4-(4-Benzoylphenyl)phenylmethanone are explored for their pharmacological properties. Research is ongoing to investigate its potential as an anti-inflammatory or anticancer agent .
Industry
Industrially, the compound is used in the production of polymers and resins. Its structural properties contribute to the development of materials with enhanced mechanical and thermal stability .
Mechanism of Action
The mechanism of action of 4-(4-Benzoylphenyl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 4,4'-dibenzoylbiphenyl with other 4,4'-substituted biphenyl derivatives:
Key Observations :
- Melting Points : The benzoyl groups in this compound contribute to its exceptionally high melting point compared to methyl or fluorine-substituted analogs. This is attributed to strong π-π stacking and dipole-dipole interactions .
- Molecular Weight : this compound has the highest molecular weight, influencing its solubility and reactivity in organic solvents.
Functional Group Impact on Reactivity and Stability
- Benzoyl Groups : Enhance thermal stability and rigidity but reduce solubility in polar solvents. These groups also enable participation in ketone-based reactions (e.g., nucleophilic additions) .
- Fluorine and Chlorine : Electron-withdrawing substituents increase resistance to oxidation and improve compatibility with hydrophobic matrices .
- Hydroxyl Groups : Introduce hydrogen bonding, improving solubility in polar solvents but reducing thermal stability compared to benzoyl derivatives .
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